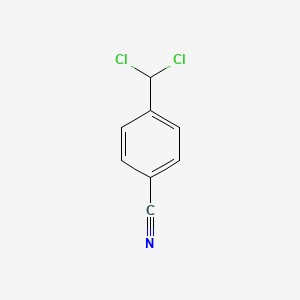

4-(Dichloromethyl)benzonitrile

Description

4-(Dichloromethyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core with a dichloromethyl (-CHCl₂) group at the para position. The dichloromethyl group introduces significant electron-withdrawing effects, enhancing reactivity in substitution and coupling reactions. Such compounds are typically intermediates in synthesizing agrochemicals, dyes, and polymers .

Properties

IUPAC Name |

4-(dichloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXMVMJWZDVFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380343 | |

| Record name | 4-(dichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74231-65-5 | |

| Record name | 4-(dichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with formaldehyde and hydrochloric acid. The reaction proceeds via electrophilic aromatic substitution, where the dichloromethyl group is introduced to the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 4-(Dichloromethyl)benzoic acid.

Reduction: 4-(Aminomethyl)benzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Functionalized Compounds

4-(Dichloromethyl)benzonitrile serves as a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, it can be reduced to yield primary amines, which are valuable in pharmaceuticals and agrochemicals. The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH) in the presence of Lewis acids like indium chloride (InCl) to enhance selectivity and yield .

Case Study: Reduction to Primary Amines

- Reagents Used : NaBH, InCl

- Yield : 70-99% for various nitriles.

- Significance : This method allows for the selective reduction of nitriles to amines, which are crucial in drug development.

Material Science

2. Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing polymers with tunable properties. It has been incorporated into polymer matrices to enhance mechanical strength and thermal stability.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

Case Study: Polymer Synthesis

- Application : Used as an additive in polymer formulations to improve performance.

- Outcome : Improved thermal stability and mechanical properties were observed, making it suitable for high-performance applications .

Biological Research

3. Biological Activity Studies

Recent studies have investigated the biological activities of derivatives of this compound. Its derivatives have shown potential as ligands for nuclear receptors, which are critical in regulating various physiological processes.

Case Study: Nuclear Receptor Activation

- Compound Tested : Derivative of this compound.

- Findings : Increased potency and selectivity for human constitutive androstane receptor (CAR), suggesting potential applications in drug development targeting metabolic diseases .

Ecotoxicological Considerations

While exploring its applications, it is essential to consider the ecotoxicological profile of this compound. According to available data:

| Endpoint | Value |

|---|---|

| Aquatic Toxicity | Not Available |

| Persistence | Not Available |

| Bioaccumulation Potential | Not Available |

These factors highlight the need for careful handling and disposal practices to mitigate environmental impact.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the dichloromethyl group can undergo further chemical transformations. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

4-(Chloromethyl)benzonitrile (C₈H₆ClN)

- Structure : Features a -CH₂Cl substituent at the para position.

- Reactivity/Applications : Widely used in synthesizing fluorescent brighteners, pesticides, and synthetic resins. The single chlorine atom allows moderate reactivity in nucleophilic substitutions .

- Key Properties: Melting point: Not explicitly provided, but analogs like 4-((2-chlorobenzyl)oxy)benzaldehyde (from related synthesis) show melting ranges of 44–48°C . Spectroscopic IR and NMR spectra align with aromatic and nitrile functionalities .

4-(Dimethylamino)benzonitrile (C₉H₁₀N₂)

- Structure : Contains an electron-donating -N(CH₃)₂ group.

- Reactivity/Applications: Utilized in dyes, charge-transfer complexes, and as a spectroscopic probe due to its solvatochromic properties. The dimethylamino group enhances solubility in polar solvents .

- Key Properties: UV-Vis spectra: Exhibits solvent-dependent absorption shifts due to twisted intramolecular charge-transfer (TICT) states . Dipole moments: Higher than non-polar analogs, influencing molecular packing in crystals .

4-Aminomethylbenzonitrile Derivatives

- Examples: 4-(Aminomethyl)benzonitrile hydrochloride (C₈H₇ClN₂).

- Reactivity/Applications : Pharmaceutical intermediates, particularly in antineoplastic agents like Letrozole. The -CH₂NH₂ group enables conjugation with bioactive moieties .

- Key Properties: Basicity: Protonation at the amino group enhances water solubility. Stability: Hydrochloride salts improve shelf life under ambient conditions .

Heterocyclic Derivatives

- Examples :

Comparative Analysis Table

Research Findings and Trends

- Synthetic Utility : The dichloromethyl group in this compound likely facilitates cross-coupling reactions, similar to 4-(chloromethyl)benzonitrile’s role in forming diaryl sulfides .

- Spectroscopic Behavior: Compared to 4-(dimethylamino)benzonitrile, the electron-withdrawing -CHCl₂ group would reduce charge-transfer transitions, shifting UV-Vis absorption to shorter wavelengths .

- Thermodynamic Stability: Halogenated analogs like 4-(chloromethyl)benzonitrile exhibit lower thermal decomposition temperatures than non-halogenated derivatives due to C-Cl bond lability .

Biological Activity

4-(Dichloromethyl)benzonitrile is an organic compound characterized by the presence of a benzene ring substituted with a dichloromethyl group and a nitrile group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 189.05 g/mol. The presence of both the dichloromethyl and nitrile functional groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.05 g/mol |

| Functional Groups | Dichloromethyl, Nitrile |

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition or activation of enzymatic activities, influencing various biochemical pathways. The nitrile group may also participate in hydrogen bonding, affecting binding affinities with specific receptors or enzymes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives featuring similar structural motifs have shown broad-spectrum antibacterial activity against Gram-negative pathogens. One study reported a small molecule from the nitrile class demonstrating significant bactericidal effects against enteric pathogens, suggesting that structural similarities may confer similar activities to this compound .

Antiparasitic Activity

Research into related compounds has indicated potential antiparasitic effects. For example, certain benzonitrile derivatives have been tested for their efficacy against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. These studies suggest that modifications in the phenyl ring can enhance biological activity, indicating a structure-activity relationship (SAR) that could be applicable to this compound .

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of a nitrile derivative revealed that it induced significant cell envelope stress in bacteria, leading to cell death through disruption of the proton motive force (PMF). This mechanism underscores the potential for this compound to exhibit similar effects, particularly in drug-resistant bacterial strains .

Case Study 2: Antiparasitic Activity

In a comparative study involving various benzonitrile derivatives, compounds were evaluated for their activity against T. vaginalis. Notably, derivatives with chlorinated substituents showed enhanced activity compared to non-chlorinated analogs, suggesting that the dichloromethyl group may enhance biological potency through improved receptor binding or metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.